2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)
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Overview
Description
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol is a complex organic compound that features a bipyridine core substituted with hydroxypropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4’-(2-hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Substitution with Hydroxypropan-2-yl Groups: The hydroxypropan-2-yl groups are introduced via a nucleophilic substitution reaction, where the bipyridine core reacts with a suitable hydroxypropan-2-yl precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[4’-(2-hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol involves its ability to coordinate with metal ions through the nitrogen atoms of the bipyridine core. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The hydroxypropan-2-yl groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the hydroxypropan-2-yl groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups instead of hydroxypropan-2-yl groups.
2,2’-Bipyridine-4,4’-diol: A bipyridine derivative with hydroxyl groups directly attached to the bipyridine core.
Uniqueness
2-[4’-(2-Hydroxypropan-2-yl)-[2,2’-bipyridin]-4-yl]propan-2-ol is unique due to the presence of hydroxypropan-2-yl groups, which can enhance its solubility, reactivity, and ability to form hydrogen bonds. These properties make it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[2-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]pyridin-4-yl]propan-2-ol |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(3,4)20/h5-10,19-20H,1-4H3 |
InChI Key |
PBUQBHCAMSJKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)O)O |
Origin of Product |
United States |
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